5-Hydroxyanthranilic acid hydrochloride
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Overview
Description
5-Hydroxyanthranilic acid hydrochloride is a derivative of 5-Hydroxyanthranilic acid, which is a metabolite of tryptophan. This compound is known for its role in various biochemical pathways, particularly in the kynurenine pathway, which is involved in the metabolism of tryptophan. It has been studied for its potential neurotoxic effects and its involvement in oxidative stress and neuronal death .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyanthranilic acid can be synthesized through the hydroxylation of anthranilic acid. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective hydroxylation at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, 5-Hydroxyanthranilic acid is often produced through microbial fermentation. Specific strains of microorganisms, such as Nocardia opaca, are used to metabolize anthranilic acid, leading to the formation of 5-Hydroxyanthranilic acid as an intermediate. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyanthranilic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a known neurotoxin.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled pH and temperature conditions.
Major Products Formed
Quinolinic acid: Formed through oxidation.
Various derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
5-Hydroxyanthranilic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other aromatic compounds.
Biology: Studied for its role in the kynurenine pathway and its effects on neuronal cells.
Medicine: Investigated for its potential neurotoxic effects and its involvement in oxidative stress.
Industry: Used in the production of photosensitive paper and other industrial applications
Mechanism of Action
The mechanism of action of 5-Hydroxyanthranilic acid hydrochloride involves its role in the kynurenine pathway. It generates oxidative stress and induces neuronal death via the activation of the p38 signaling pathway. This pathway is crucial in the regulation of cellular responses to stress and inflammation. The compound’s neurotoxic effects are mediated through the generation of reactive oxygen species (ROS) and the activation of cell death signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyanthranilic acid
- 3-Hydroxykynurenine
- Quinolinic acid
Comparison
5-Hydroxyanthranilic acid hydrochloride is unique due to its specific hydroxylation pattern, which influences its reactivity and biological effects. Compared to 3-Hydroxyanthranilic acid and 3-Hydroxykynurenine, it has a distinct role in generating oxidative stress and activating specific signaling pathways. Quinolinic acid, another metabolite in the kynurenine pathway, is also neurotoxic but acts through different mechanisms involving NMDA receptor activation .
Properties
CAS No. |
2133-03-1 |
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Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-amino-5-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI Key |
LBPNOPBEVPRCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N.Cl |
Origin of Product |
United States |
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